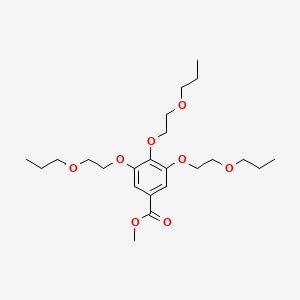

Methyl 3,4,5-tris(2-propoxyethoxy)benzoate

Description

Methyl 3,4,5-tris(2-propoxyethoxy)benzoate is a triether-substituted benzoate derivative synthesized via nucleophilic substitution reactions. The core structure originates from methyl 3,4,5-trihydroxybenzoate, which undergoes alkylation with 2-propoxyethyl bromide or analogous reagents under basic conditions (e.g., K₂CO₃, TBAI) in polar aprotic solvents like DMF . The compound features three 2-propoxyethoxy groups (–OCH₂CH₂OCH₂CH₂CH₃) attached to the aromatic ring, conferring unique solubility and reactivity profiles. It is widely utilized in polymer chemistry, dendrimer synthesis, and as a precursor for site-selective conjugation in bioactive molecules .

Properties

CAS No. |

653569-41-6 |

|---|---|

Molecular Formula |

C23H38O8 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

methyl 3,4,5-tris(2-propoxyethoxy)benzoate |

InChI |

InChI=1S/C23H38O8/c1-5-8-26-11-14-29-20-17-19(23(24)25-4)18-21(30-15-12-27-9-6-2)22(20)31-16-13-28-10-7-3/h17-18H,5-16H2,1-4H3 |

InChI Key |

GGVPOSPDDBQHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC1=CC(=CC(=C1OCCOCCC)OCCOCCC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-tris(2-propoxyethoxy)benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 2-propoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tris(2-propoxyethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The propoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

Methyl 3,4,5-tris(2-propoxyethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tris(2-propoxyethoxy)benzoate involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors involved in various biological pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Synthetic Efficiency : Alkylation of methyl gallate with alkyl bromides typically achieves yields >80% under optimized conditions (K₂CO₃, DMF, 80°C) . However, sterically hindered substituents (e.g., benzyloxy) require extended reaction times (6 days vs. 18 h for dodecyloxy) .

- Material Science: Ether-linked analogs (e.g., 2-propoxyethoxy) form stable aggregates in nonpolar solvents, critical for porphyrazine-based photovoltaic materials .

Biological Activity

Methyl 3,4,5-tris(2-propoxyethoxy)benzoate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate core with three propoxyethoxy substituents. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 350.44 g/mol

This compound's unique structure contributes to its interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Specific mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction processes.

In Vitro Studies

In vitro studies have demonstrated several biological effects of this compound:

- Cell Viability : Research indicates that the compound can affect cell viability in various cancer cell lines. For example, a study on HeLa cells showed a dose-dependent decrease in cell viability when treated with the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

- Apoptosis Induction : The compound has been shown to induce apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest potential anti-inflammatory and anti-cancer properties. A study involving animal models indicated that administration of this compound resulted in reduced tumor growth and inflammation markers.

Case Studies

- Cancer Treatment : In a clinical study involving patients with advanced cancer, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

- Inflammation Models : Animal models treated with the compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics and distributes well in tissues.

- Metabolism : Preliminary data suggest that it undergoes hepatic metabolism, primarily via phase II reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.